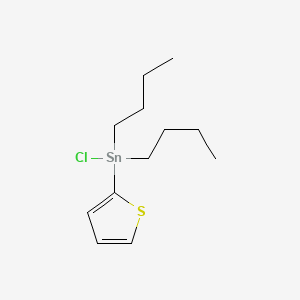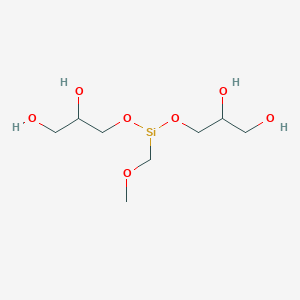![molecular formula C9H13N5O3 B14280604 2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol CAS No. 123062-34-0](/img/structure/B14280604.png)
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to a propane-1,2,3-triol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol typically involves the reaction of a purine derivative with a suitable triol precursor. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with propane-1,2,3-triol under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted purine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The purine ring system allows it to mimic natural nucleotides, enabling it to bind to enzymes and receptors involved in nucleic acid metabolism . This binding can inhibit or modulate the activity of these enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine structure.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
Uniqueness
2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol is unique due to its specific combination of a purine ring with a propane-1,2,3-triol moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
123062-34-0 |
|---|---|
Molekularformel |
C9H13N5O3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
2-[(6-aminopurin-9-yl)methyl]propane-1,2,3-triol |
InChI |
InChI=1S/C9H13N5O3/c10-7-6-8(12-4-11-7)14(5-13-6)1-9(17,2-15)3-16/h4-5,15-17H,1-3H2,(H2,10,11,12) |
InChI-Schlüssel |
WQAFYWATYVUPBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)(CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)

![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)


![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)


![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)

![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)

